9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one
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Overview
Description
9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one typically involves the reaction of a phenoxazine derivative with a chloroethylamine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the desired product from any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenoxazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components. In medicinal applications, it is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death in cancer cells. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
9-Amino-6-chloro-5H-benzo[a]phenoxazin-5-one: Another phenoxazine derivative with similar anticancer properties.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one is unique due to its specific chloroethyl and methylamino substituents, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
CAS No. |
62770-26-7 |
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Molecular Formula |
C19H15ClN2O2 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-[2-chloroethyl(methyl)amino]benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H15ClN2O2/c1-22(9-8-20)12-6-7-15-17(10-12)24-18-11-16(23)13-4-2-3-5-14(13)19(18)21-15/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
XGMPTEGDDUJLLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Origin of Product |
United States |
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